molecular formula C14H19NO2 B14606918 5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one CAS No. 61031-50-3

5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B14606918
CAS No.: 61031-50-3
M. Wt: 233.31 g/mol
InChI Key: NIWSQYGHLLDKSQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4-phenyl-3-(propan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61031-50-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

5,5-dimethyl-4-phenyl-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H19NO2/c1-10(2)15-12(11-8-6-5-7-9-11)14(3,4)17-13(15)16/h5-10,12H,1-4H3

InChI Key

NIWSQYGHLLDKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(C(OC1=O)(C)C)C2=CC=CC=C2

Origin of Product

United States

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